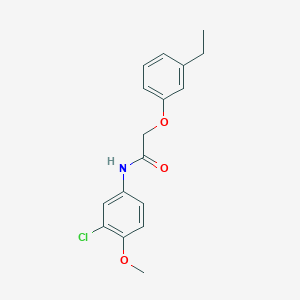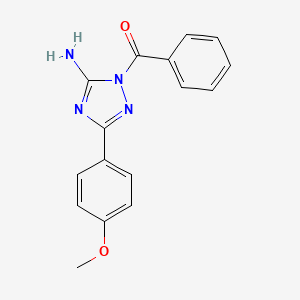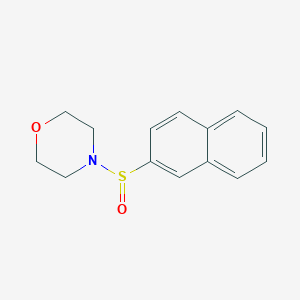
1-(4-biphenylylsulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-biphenylylsulfonyl)piperidine, also known as BPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPP belongs to the class of sulfonyl-containing compounds that have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 1-(4-biphenylylsulfonyl)piperidine is not fully understood. However, it is believed that 1-(4-biphenylylsulfonyl)piperidine exerts its biological effects by inhibiting the activity of enzymes such as angiotensin-converting enzyme (ACE) and phosphodiesterase (PDE). 1-(4-biphenylylsulfonyl)piperidine has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis.
Biochemical and Physiological Effects:
1-(4-biphenylylsulfonyl)piperidine has been shown to possess a wide range of biochemical and physiological effects. 1-(4-biphenylylsulfonyl)piperidine has been shown to lower blood pressure, reduce inflammation, and protect against oxidative stress. 1-(4-biphenylylsulfonyl)piperidine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-biphenylylsulfonyl)piperidine has several advantages for lab experiments. 1-(4-biphenylylsulfonyl)piperidine is relatively easy to synthesize and has a high yield. 1-(4-biphenylylsulfonyl)piperidine is also stable under normal laboratory conditions. However, 1-(4-biphenylylsulfonyl)piperidine has some limitations for lab experiments. 1-(4-biphenylylsulfonyl)piperidine is not very soluble in water, which can make it difficult to administer to animals. 1-(4-biphenylylsulfonyl)piperidine also has a short half-life, which can limit its effectiveness in some studies.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-biphenylylsulfonyl)piperidine. 1-(4-biphenylylsulfonyl)piperidine has shown promising results in animal models of various diseases, and further studies are needed to determine its efficacy in humans. 1-(4-biphenylylsulfonyl)piperidine analogs with improved pharmacokinetic properties could be developed to enhance its therapeutic potential. The mechanism of action of 1-(4-biphenylylsulfonyl)piperidine could also be further elucidated to better understand its biological effects. Overall, 1-(4-biphenylylsulfonyl)piperidine has the potential to be a valuable therapeutic agent for the treatment of various diseases, and further research is needed to fully realize its potential.
Synthesemethoden
The synthesis of 1-(4-biphenylylsulfonyl)piperidine involves the reaction of 4-biphenylsulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to 1-(4-biphenylylsulfonyl)piperidine by the addition of an acid. The yield of 1-(4-biphenylylsulfonyl)piperidine can be improved by optimizing the reaction conditions such as the reaction temperature, reaction time, and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-biphenylylsulfonyl)piperidine has been extensively studied for its potential therapeutic applications. 1-(4-biphenylylsulfonyl)piperidine has been shown to possess antihypertensive, anti-inflammatory, and neuroprotective properties. 1-(4-biphenylylsulfonyl)piperidine has also been studied for its potential use in the treatment of cancer and diabetes. 1-(4-biphenylylsulfonyl)piperidine has been shown to inhibit the proliferation of cancer cells and improve glucose tolerance in animal models of diabetes.
Eigenschaften
IUPAC Name |
1-(4-phenylphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-21(20,18-13-5-2-6-14-18)17-11-9-16(10-12-17)15-7-3-1-4-8-15/h1,3-4,7-12H,2,5-6,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRSOOWCZWWTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643382 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Biphenyl-4-sulfonyl)-piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine](/img/structure/B5690815.png)
![9-(5-isoxazolylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690819.png)
![(3aR*,6aR*)-2-cyclopentyl-5-(2,4-difluorobenzyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5690828.png)

![(4aR*,7aS*)-1-ethyl-4-[(4-methyl-2-pyridin-3-ylpyrimidin-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5690838.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-(2-oxo-1(2H)-pyridinyl)propanamide](/img/structure/B5690845.png)
![isopropyl 4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B5690857.png)

![2-ethyl-N,N-dimethyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-sulfonamide](/img/structure/B5690871.png)
![[3-(2-methoxyethyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5690885.png)


![1-(4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5690902.png)
![1-[(3-bromo-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5690907.png)